molecular formula C14H10N2O3 B1511788 Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate CAS No. 579525-07-8

Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate

Cat. No.: B1511788
CAS No.: 579525-07-8
M. Wt: 254.24 g/mol
InChI Key: GXOLZIFEWYJUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring attached to a benzo[d]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate typically involves a multi-step reaction process. One common method includes the cyclization of 2-(pyridin-4-yl)benzoic acid with an appropriate reagent, such as thionyl chloride, to form the benzo[d]oxazole ring. Subsequent esterification with methanol yields the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate has shown biological activity in various assays, including antimicrobial and antifungal tests. Its potential as a therapeutic agent is being explored in drug discovery programs.

Medicine: The compound's biological activity has led to its investigation as a potential drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for further development in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(pyridin-4-yl)acetate: A related compound with a similar pyridine ring structure.

  • Methyl 2-(methyl(4-pyridinyl)carbamothioylthio)propionate: Another compound with a pyridine derivative, used in polymerization processes.

Uniqueness: Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate stands out due to its benzo[d]oxazole moiety, which imparts unique chemical and biological properties compared to its similar counterparts

Properties

IUPAC Name

methyl 2-pyridin-4-yl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)10-3-2-4-11-12(10)19-13(16-11)9-5-7-15-8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOLZIFEWYJUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735462
Record name Methyl 2-(pyridin-4-yl)-1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579525-07-8
Record name Methyl 2-(pyridin-4-yl)-1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.